Galanthamine beta-D-Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

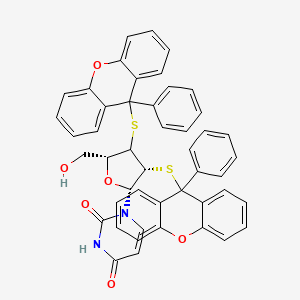

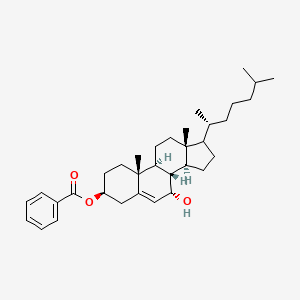

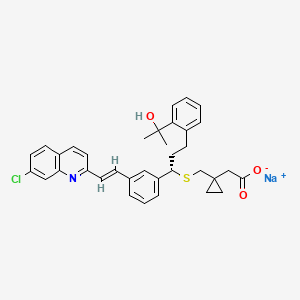

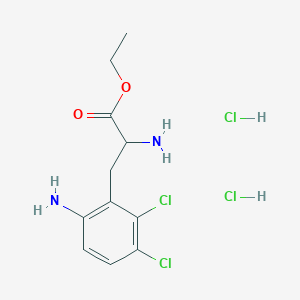

Galanthamine beta-D-Glucuronide is a major metabolite of galanthamine . It is an organic compound with the molecular formula C23H29NO9 . It may have applications in biochemical and pharmaceutical research .

Synthesis Analysis

The synthesis of Galanthamine beta-D-Glucuronide involves enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids . The exact process and conditions for the synthesis may vary and are often proprietary to the manufacturing entity.Aplicaciones Científicas De Investigación

Biotechnological Interventions and Production

Scientific Field

Biotechnology and Applied Microbiology

Summary of the Application

Galanthamine is produced in Crinum spp., a member of the Amaryllidaceae family. These plants have been used as traditional medicine for thousands of years and are known for their analgesic, anticholinergic, antitumor, and antiviral properties .

Methods of Application or Experimental Procedures

Researchers are investigating micropropagation techniques to optimize phytochemicals in vitro. This involves the distribution, phytochemistry, micropropagation, in vitro galanthamine synthesis, and pharmacology .

Results or Outcomes

The objective of this research is to design biotechnological techniques for the preservation, widespread multiplication, and required secondary metabolite production from Crinum spp .

Alzheimer’s Disease Treatment

Scientific Field

Pharmacology and Neurology

Summary of the Application

Galanthamine is a reversible acetylcholinesterase (AChE) inhibitor, which is highly selective and competitive. It blocks the degradation of acetylcholine (Ach) by AChE and thus achieves efficacy .

Methods of Application or Experimental Procedures

Galanthamine hydrobromide was launched into the market in 1995 and has been marketed in more than 20 countries for the indication of mild to moderate Alzheimer’s disease (AD) .

Results or Outcomes

Although galanthamine hydrobromide has good tolerance and safety, it only temporarily alleviates the symptoms of AD patients .

Analgesic and Antitumor Effects

Scientific Field

Pharmacology and Oncology

Summary of the Application

Crinum species, which produce Galanthamine, have been used for their analgesic and antitumor effects .

Methods of Application or Experimental Procedures

The Crinum species underwent a thorough phytochemical examination, which identified nine different types of basic alkaloid groups .

Results or Outcomes

The Crinum species are used to cure a variety of ailments in Indian medicinal systems, including earaches and tumors .

Treatment of Memory Impairments

Scientific Field

Neurology and Psychiatry

Summary of the Application

Galanthamine is used clinically for treating memory impairments .

Methods of Application or Experimental Procedures

Galanthamine is prescribed for people who have dementia which is associated with Alzheimer’s disease .

Results or Outcomes

Galanthamine is not a cure, but it can slow down the progression of the symptoms in some people .

Direcciones Futuras

The future directions for research on Galanthamine beta-D-Glucuronide could involve scaling up the biotechnological production of this valuable medicinal alkaloid . Additionally, the development of new sensing strategies for the detection of β-glucuronidase activity could also be a promising research direction .

Propiedades

IUPAC Name |

(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16+,17+,18+,20?,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSWSACTOVQVLT-FQYLMKIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanthamine beta-D-Glucuronide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)